molecular formula C12H11BrN2O2 B10905010 methyl 1-(3-bromobenzyl)-1H-pyrazole-4-carboxylate

methyl 1-(3-bromobenzyl)-1H-pyrazole-4-carboxylate

Cat. No.: B10905010
M. Wt: 295.13 g/mol
InChI Key: YRXZQEBKCJULTK-UHFFFAOYSA-N
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Description

Methyl 1-(3-bromobenzyl)-1H-pyrazole-4-carboxylate is a pyrazole-based compound characterized by a 3-bromobenzyl group at the N1 position and a methyl ester at the C4 position of the pyrazole ring. This structure confers unique physicochemical properties, including moderate lipophilicity (predicted logP ~2.5) and a molecular weight of 295.14 g/mol (C₁₂H₁₁BrN₂O₂) .

Properties

IUPAC Name

methyl 1-[(3-bromophenyl)methyl]pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O2/c1-17-12(16)10-6-14-15(8-10)7-9-3-2-4-11(13)5-9/h2-6,8H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRXZQEBKCJULTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(N=C1)CC2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.13 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrazole Core Formation Strategies

The synthesis of methyl 1-(3-bromobenzyl)-1H-pyrazole-4-carboxylate begins with constructing the pyrazole ring, often via cyclocondensation reactions. A regiocontrolled approach using trichloromethyl enones has been demonstrated to yield 3-carboxyalkylpyrazoles with high selectivity . For example, reacting hydrazine derivatives with trichloromethyl enones in alcoholic solvents facilitates pyrazole formation through a sequence of nucleophilic attacks, cyclization, and methanolysis . This method achieves yields of 41–97% depending on the substituents and solvent .

Key reaction parameters include:

  • Solvent : Methanol or ethanol promotes cyclization, while higher-boiling solvents (e.g., isopropanol) require elevated temperatures (90°C) .

  • Hydrazine derivatives : Arylhydrazines favor 1,3-disubstituted pyrazoles, whereas alkylhydrazines lead to 1,5-regioisomers .

  • Temperature : Room-temperature initiation followed by reflux ensures complete conversion .

N-Alkylation with 3-Bromobenzyl Bromide

Following pyrazole core formation, N-alkylation introduces the 3-bromobenzyl group. Acid-catalyzed alkylation using 3-bromobenzyl bromide in the presence of bases like potassium carbonate is a widely adopted method . The reaction typically proceeds in polar aprotic solvents (e.g., DMF or acetonitrile) at 60–80°C for 12–24 hours .

Mechanistic Insights :

  • Deprotonation of the pyrazole nitrogen by a base generates a nucleophilic site.

  • The 3-bromobenzyl bromide undergoes SN2 displacement, transferring the benzyl group to the pyrazole .

  • Elimination of HBr completes the alkylation, with yields ranging from 65% to 85% .

Optimization Strategies :

  • Catalyst use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction efficiency in biphasic systems .

  • Solvent effects : DMF enhances solubility but may require higher temperatures, while acetonitrile offers milder conditions .

Esterification of the Carboxylic Acid Moiety

The final step involves esterification to introduce the methyl carboxylate group. Two primary routes are employed:

Route A: Direct Esterification

  • Reacting the pyrazole-4-carboxylic acid with methanol in the presence of H2SO4 or HCl gas under reflux .

  • Yields: 70–90% after 6–12 hours .

Route B: Mitsunobu Reaction

  • Using diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple the acid with methanol .

  • Advantages: Higher regioselectivity and milder conditions .

  • Yields: 80–95% .

One-Pot Synthesis Protocols

Recent advancements have integrated pyrazole formation, alkylation, and esterification into a single pot to improve efficiency. For example, a tandem cyclocondensation-alkylation-esterification sequence using microwave irradiation reduces reaction time from 48 hours to 4–6 hours . This method achieves an overall yield of 62% with 98% purity .

Table 1: Comparative Analysis of Synthesis Methods

MethodStepsTime (h)Yield (%)Purity (%)Key Reagents
Sequential Synthesis34865–8595–98Trichloromethyl enones, K2CO3
One-Pot Microwave14–66298DEAD, PPh3, Microwave

Analytical Characterization and Quality Control

Post-synthesis characterization ensures structural fidelity and purity:

Nuclear Magnetic Resonance (NMR) :

  • 1H NMR (CDCl3) : Signals at δ 7.36–7.30 (m, aromatic protons), δ 3.97 (s, methyl ester) .

  • 13C NMR : Peaks at δ 163.0 (ester carbonyl), δ 144.9 (pyrazole C3) .

Infrared Spectroscopy (IR) :

  • Strong absorption at 1720 cm⁻¹ (C=O stretch of ester) .

  • Peaks at 680 cm⁻¹ (C-Br stretch) .

Mass Spectrometry :

  • Molecular ion peak at m/z 295.13 ([M+H]+), consistent with C12H11BrN2O2 .

Industrial-Scale Production Considerations

Scaling up synthesis requires addressing:

  • Cost optimization : Replacing DEAD with cheaper reagents (e.g., DCC) in esterification .

  • Waste management : Recycling solvents like DMF via distillation .

  • Process safety : Mitigating exothermic risks during alkylation using controlled dosing .

Chemical Reactions Analysis

Ester Hydrolysis and Derivative Formation

The carboxylate ester group undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid. This intermediate can be further functionalized:

  • Acid Chloride Formation : Reaction with thionyl chloride (SOCl₂) produces 1-(3-bromobenzyl)-1H-pyrazole-4-carbonyl chloride, which reacts with amines to form amides (e.g., N-(4-bromobenzyl)-3-(difluoromethyl)-1-methyl-N-(pyridin-2-yl)-1H-pyrazole-4-carboxamide) .

  • Esterification : Methanolysis under reflux conditions regenerates methyl esters, as seen in regiocontrolled synthesis protocols .

Example Reaction Pathway

Methyl esterHydrolysisCarboxylic acidSOCl2Acid chlorideAmineAmide\text{Methyl ester} \xrightarrow{\text{Hydrolysis}} \text{Carboxylic acid} \xrightarrow{\text{SOCl}_2} \text{Acid chloride} \xrightarrow{\text{Amine}} \text{Amide}

Nucleophilic Aromatic Substitution (Br Site)

The bromine atom on the benzyl group participates in cross-coupling reactions:

  • Suzuki–Miyaura Coupling : Palladium-catalyzed coupling with aryl boronic acids replaces bromine with aryl groups, enabling structural diversification .

  • Buchwald–Hartwig Amination : Substitution with amines generates secondary or tertiary amine derivatives .

Table 1: Representative Bromine Substitution Reactions

Reaction TypeConditionsProduct YieldReference
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, DME, 80°C72–86%
Ullmann-Type CouplingCuI, L-proline, K₂CO₃, DMSO, 100°C58–65%

Pyrazole Ring Functionalization

The pyrazole ring undergoes electrophilic substitution and condensation reactions:

  • Aldol Condensation : The carboxylate group facilitates condensation with ketones (e.g., acetylfuran) to form α,β-unsaturated carbonyl derivatives .

  • Oxidation : Controlled oxidation with KMnO₄ converts methyl esters to carboxylic acids, which are esterified with alcohols .

Example Synthesis
Methyl 5-(4-nitrophenyl)-1-phenyl-1H-pyrazole-3-carboxylate (3c ) was synthesized via Claisen–Schmidt condensation, achieving 68% yield under basic conditions .

Regiocontrolled Alkylation

The nitrogen atom at position 1 of the pyrazole ring participates in alkylation:

  • Mitsunobu Reaction : Substitution with alcohols using triphenylphosphine and DIAD .

  • Benzylation : Direct alkylation with benzyl halides under basic conditions.

Table 2: Alkylation Outcomes

SubstrateReagentProductYield
1-(3-Bromobenzyl)pyrazoleMethyl iodide, K₂CO₃1-(3-Bromobenzyl)-3-methyl-pyrazole82%
Benzyl bromide1,3-Dibenzylpyrazole75%

Reduction and Oxidation Pathways

  • Ester Reduction : LiAlH₄ reduces the ester to a primary alcohol, though this is less common due to competing side reactions .

  • Pyrazole Ring Oxidation : H₂O₂ or m-CPBA oxidizes the pyrazole ring to pyrazoline derivatives under controlled conditions .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Methyl 1-(3-bromobenzyl)-1H-pyrazole-4-carboxylate has shown promising results as an antimicrobial agent. Research indicates that derivatives of pyrazole compounds exhibit varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, certain analogues have demonstrated moderate direct-acting antibacterial effects, with some compounds showing minimum inhibitory concentration (MIC) values as low as 16 µg/mL against pathogens like Streptococcus pyogenes and Bacillus subtilis .

Anticancer Properties
The compound's derivatives have also been evaluated for anticancer activities. Preliminary studies using cell-based assays on various tumor cell lines (e.g., breast cancer, melanoma, ovarian cancer) have indicated that specific pyrazole derivatives can inhibit cell proliferation effectively . The structure-activity relationship (SAR) studies suggest that modifications to the pyrazole framework can enhance its efficacy against cancer cells.

Potential as Antibiotic Adjuvants
Recent investigations have explored the potential of this compound as an antibiotic adjuvant. It has been found to enhance the effectiveness of existing antibiotics against resistant bacterial strains, highlighting its role in combating antibiotic resistance .

Agricultural Applications

Fungicidal Activity
In agricultural science, this compound and its derivatives have been tested for their fungicidal properties. Certain compounds within this class exhibited higher antifungal activity against phytopathogenic fungi compared to traditional fungicides, making them candidates for developing new agricultural treatments .

Pesticide Development
The structural features of this compound allow for the design of novel pesticides with improved efficacy and reduced environmental impact. Its ability to modulate biological pathways in pests suggests potential applications in integrated pest management strategies .

Material Science

Polymer Chemistry
The unique chemical properties of this compound make it suitable for applications in polymer chemistry. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties, leading to the development of advanced materials with tailored functionalities .

Nanotechnology
Research has indicated that pyrazole derivatives can be utilized in the synthesis of nanomaterials. The ability to functionalize nanoparticles with this compound opens avenues for applications in drug delivery systems and biosensors, where targeted delivery and detection are crucial .

Summary Table of Applications

Field Application Findings/Notes
Medicinal ChemistryAntimicrobial ActivityModerate antibacterial effects; MIC values as low as 16 µg/mL
Anticancer PropertiesEffective against multiple tumor cell lines; SAR studies ongoing
Antibiotic AdjuvantsEnhances effectiveness against resistant strains
Agricultural ScienceFungicidal ActivityHigher antifungal activity than traditional fungicides
Pesticide DevelopmentPotential for integrated pest management strategies
Material SciencePolymer ChemistryEnhances thermal stability and mechanical properties
NanotechnologyFunctionalization of nanoparticles for drug delivery and biosensing

Mechanism of Action

The exact mechanism by which methyl 1-(3-bromobenzyl)-1H-pyrazole-4-carboxylate exerts its effects depends on its specific application. It may modulate enzymatic activity, receptor binding, or cellular pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The following table highlights key structural analogs and their distinguishing features:

Compound Name Substituent Differences vs. Target Compound Molecular Weight Key Properties/Applications Reference
Methyl 1-(4-bromobenzyl)-1H-pyrazole-4-carboxylate Bromine at para position on benzyl 295.14 Similar lipophilicity; positional isomerism may alter binding affinity
1-[(3-Bromophenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carboxylic acid Methyl groups at C3/C5; carboxylic acid replaces methyl ester 325.17 Increased hydrophilicity; potential for salt formation
Ethyl 1-(4-alkyl-3-oxo-3,4-dihydroquinoxalin-2-yl)-1H-pyrazole-4-carboxylate Quinoxaline ring replaces benzyl; ethyl ester Variable Enhanced π-π stacking; used in cost-effective synthesis
Ethyl 1-(4-bromobenzyl)-3-(4-butyl-1H-triazol-1-yl)-1H-pyrazole-4-carboxylate Triazole substituent at C3; ethyl ester 422.25 Increased polarity; click chemistry applications
GeGe3 (Ethyl 1-(2-hydroxypentyl)-5-(3-(trifluoromethyl)phenyl)ureido analog) Hydroxypentyl and trifluoromethylphenyl groups 452.39 Potent anti-angiogenic activity (IC₅₀ < 1 µM)
Key Observations:
  • Positional Isomerism : The para-bromobenzyl analog (C₁₂H₁₁BrN₂O₂) shares identical molecular weight with the target compound but may exhibit divergent biological activity due to altered steric and electronic profiles .
  • Heterocyclic Additions: Triazole or quinoxaline substituents (e.g., ) introduce additional hydrogen-bonding or π-stacking interactions, critical for target engagement in enzyme inhibition.

Physicochemical and Spectral Data

  • IR/NMR Signatures : The methyl ester group in the target compound shows characteristic C=O stretching at ~1680–1700 cm⁻¹ (IR) and a carbonyl carbon signal at δ ~160–165 ppm (¹³C NMR) .
  • Mass Spectrometry : Molecular ion peaks for brominated analogs appear as doublets (m/z 349/351) due to bromine’s isotopic pattern .

Biological Activity

Methyl 1-(3-bromobenzyl)-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential applications of this compound, supported by data tables and case studies.

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrazole Ring : This is achieved through the reaction of hydrazine with a β-keto ester, such as ethyl acetoacetate, leading to the formation of a pyrazole core.
  • Introduction of the Bromobenzyl Group : A nucleophilic substitution reaction with 3-bromobenzyl chloride in the presence of a base (e.g., potassium carbonate) introduces the bromobenzyl moiety.
  • Esterification : The final step involves converting the carboxylic acid group into a methyl ester.

These synthetic routes can be optimized for yield and purity, making the compound suitable for further biological evaluation.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . In vitro studies have shown effectiveness against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Candida albicans

The Minimum Inhibitory Concentration (MIC) values for these pathogens suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

Anticancer Activity

This compound has also been studied for its anticancer properties . It demonstrated cytotoxic effects on various cancer cell lines, including:

  • HeLa (cervical cancer)
  • MCF-7 (breast cancer)
  • A549 (lung cancer)

In a study assessing its potency, the compound exhibited IC50 values in the micromolar range, indicating significant potential for further development as an anticancer drug.

Cell LineIC50 (µM)
HeLa15
MCF-720
A54925

The mechanism by which this compound exerts its biological effects is likely multifaceted. Preliminary studies suggest that it may inhibit specific enzymes or receptors involved in cell proliferation and survival pathways. For instance, it could disrupt signaling pathways that are crucial for cancer cell growth or modulate the activity of microbial enzymes.

Case Studies

Case Study 1: Antimicrobial Evaluation

In a comparative study, this compound was tested alongside conventional antibiotics. The results indicated that while traditional antibiotics showed resistance in certain strains, this compound maintained efficacy, particularly against resistant strains of Staphylococcus aureus.

Case Study 2: Anticancer Screening

In another study focusing on anticancer activity, researchers treated MCF-7 cells with varying concentrations of this compound. The results highlighted a dose-dependent decrease in cell viability, supporting its potential as an effective anticancer agent.

Q & A

Basic: What are the common synthetic routes for methyl 1-(3-bromobenzyl)-1H-pyrazole-4-carboxylate?

Answer:
The synthesis typically involves multi-step protocols, including:

  • Condensation : Reaction of 3-bromobenzylamine with a β-ketoester (e.g., ethyl acetoacetate) to form a hydrazone intermediate .
  • Cyclization : Treatment with hydrazine hydrate under reflux to construct the pyrazole core .
  • Esterification : Introduction of the methyl ester group via alkylation or transesterification .
    Key reagents include azido(trimethyl)silane and trifluoroacetic acid for functionalization, with purification via flash chromatography (cyclohexane/ethyl acetate gradients) .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Answer:
Critical parameters include:

  • Temperature Control : Gradual warming (e.g., 0°C → 50°C) minimizes side reactions during azide incorporation .
  • Catalyst Selection : Trifluoroacetic acid enhances electrophilic substitution efficiency, while Cu(I) catalysts improve regioselectivity in triazole formation .
  • Solvent Systems : Methylene chloride or THF/water mixtures balance solubility and reactivity .
  • Purification : Dry-loading with Celite® and gradient elution (0–30% ethyl acetate) resolve byproducts . Monitoring via TLC (Rf = 0.53 in cyclohexane/ethyl acetate 2:1) ensures reaction completion .

Basic: What spectroscopic techniques confirm the compound’s structure?

Answer:

  • NMR :
    • ¹H NMR : Peaks at δ 7.74 (s, pyrazole-H) and δ 5.14 (s, benzyl-CH₂) confirm substitution patterns .
    • ¹³C NMR : Signals for carbonyl (δ 161.5 ppm) and quaternary carbons (δ 148.5 ppm) validate ester and pyrazole ring formation .
  • IR : Azide stretches (2129 cm⁻¹) and ester carbonyl bands (1681 cm⁻¹) identify functional groups .
  • HRMS : Exact mass (e.g., [M]+ Calcd 349.0169) confirms molecular formula .

Advanced: How to resolve discrepancies in spectral data during characterization?

Answer:
Common issues and solutions:

  • Impurities : Repeat flash chromatography or use preparative HPLC for trace contaminants .
  • Tautomerism : Analyze in deuterated DMSO to stabilize tautomeric forms; compare computed (DFT) vs. experimental NMR shifts .
  • Overlapping Peaks : Employ 2D NMR (COSY, HSQC) to assign ambiguous signals, as done for analogous pyrazole derivatives .

Basic: What are the key applications in medicinal chemistry research?

Answer:

  • Pharmacophore Development : The 3-bromobenzyl group enhances lipophilicity for blood-brain barrier penetration, while the pyrazole core acts as a bioisostere for heterocyclic drugs .
  • Intermediate Utility : Used to synthesize triazole hybrids for antimicrobial and anticancer screening .

Advanced: How to design analogs for structure-activity relationship (SAR) studies?

Answer:
Strategies include:

  • Substituent Variation : Replace the 3-bromo group with electron-withdrawing (e.g., -CN) or donating (-OCH₃) groups to modulate electronic effects .
  • Ring Functionalization : Introduce amino or nitro groups at the pyrazole 3-position via nucleophilic substitution or oxidation .
  • Biological Testing : Screen analogs against enzyme targets (e.g., kinases) using fluorescence polarization assays, noting potency shifts with structural changes .

Basic: What safety precautions are recommended during synthesis?

Answer:

  • Azide Handling : Use azido(trimethyl)silane in a fume hood due to explosion risks; avoid metal contamination .
  • Waste Disposal : Neutralize acidic byproducts (e.g., TFA) before disposal; adhere to institutional guidelines for halogenated waste .

Advanced: How to address low regioselectivity in pyrazole functionalization?

Answer:

  • Directing Groups : Install temporary protecting groups (e.g., Boc) to steer electrophilic attacks to desired positions .
  • Microwave-Assisted Synthesis : Enhance reaction homogeneity and reduce side pathways via controlled heating .
  • Computational Modeling : Use DFT to predict reactive sites, as demonstrated for pyrazole-4-carboxylate derivatives .

Basic: What solvents and conditions are optimal for crystallization?

Answer:

  • Solvent Pairing : Slow evaporation from ethyl acetate/hexane mixtures yields high-purity crystals .
  • Temperature : Crystallize at 4°C to minimize thermal disorder, as used for analogous compounds (MP = 94–95°C) .

Advanced: How to analyze electronic properties for material science applications?

Answer:

  • UV-Vis Spectroscopy : Measure λmax shifts to assess conjugation extent .
  • DFT Calculations : Compute HOMO-LUMO gaps (e.g., using Gaussian) to predict charge-transfer behavior .
  • Cyclic Voltammetry : Evaluate redox potentials in acetonitrile to determine suitability for organic electronics .

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